Bip-tyr-thr-pro-lys-thr

Description

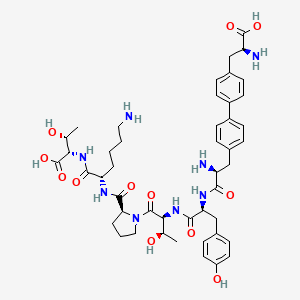

Structure

2D Structure

Properties

Molecular Formula |

C46H62N8O12 |

|---|---|

Molecular Weight |

919.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C46H62N8O12/c1-25(55)38(44(62)54-21-5-7-37(54)43(61)50-35(6-3-4-20-47)41(59)53-39(26(2)56)46(65)66)52-42(60)36(24-29-12-18-32(57)19-13-29)51-40(58)33(48)22-27-8-14-30(15-9-27)31-16-10-28(11-17-31)23-34(49)45(63)64/h8-19,25-26,33-39,55-57H,3-7,20-24,47-49H2,1-2H3,(H,50,61)(H,51,58)(H,52,60)(H,53,59)(H,63,64)(H,65,66)/t25-,26-,33+,34+,35+,36+,37+,38+,39+/m1/s1 |

InChI Key |

IBJQKBDBQJHDOQ-KOXSSGOCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N)O |

Origin of Product |

United States |

Advanced Structural Characterization of Bip Tyr Thr Pro Lys Thr

Mass Spectrometry for Peptide Sequence and Modification Analysis

Detailed mass spectrometry data, including specific m/z values from ESI-MS, peak lists from MALDI-TOF, and fragmentation data from LC-MS/MS for "Bip-tyr-thr-pro-lys-thr," are not available in published literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS spectra or data tables for "this compound" have been found.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

No specific MALDI-TOF mass spectra or related data for "this compound" are publicly accessible.

LC-MS and Tandem Mass Spectrometry (MS/MS) for Comprehensive Sequencing

There are no published studies detailing the LC-MS/MS analysis and sequencing of "this compound," and therefore, no fragmentation tables or detailed sequencing findings can be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

A search for NMR spectroscopic data for "this compound" did not yield any results. This includes 1D and 2D NMR experiments.

1D and 2D NMR Techniques (e.g., TOCSY, NOESY)

No specific data from TOCSY, NOESY, or other 2D NMR experiments for "this compound" are available to create data tables of chemical shifts or through-space correlations.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

There is no available CD spectroscopy data that would allow for the analysis of the secondary structure of "this compound."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For a peptide like this compound, the FTIR spectrum would be characterized by a series of absorption bands corresponding to the vibrations of its constituent amino acid residues and the peptide backbone.

The analysis would focus on several key regions of the spectrum:

Amide Bands: The peptide bonds (amide linkages) give rise to several characteristic absorption bands. The Amide A band, typically observed around 3300 cm⁻¹, is associated with the N-H stretching vibration. The Amide I band, found in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide backbone and is sensitive to the secondary structure of the peptide (e.g., α-helix, β-sheet). The Amide II band, appearing between 1500 and 1600 cm⁻¹, results from the N-H bending and C-N stretching vibrations.

Amino Acid Side-Chain Vibrations: The various side chains of the amino acid residues (Biphenylalanine, Tyrosine, Threonine, Proline, and Lysine) will also produce distinct absorption peaks. For instance, the aromatic rings of Biphenylalanine and Tyrosine would show characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The hydroxyl (-OH) groups of Tyrosine and Threonine would contribute to a broad absorption band in the 3200-3600 cm⁻¹ range due to O-H stretching.

Aliphatic C-H Vibrations: The aliphatic portions of the amino acid residues, such as the side chains of Threonine, Proline, and Lysine (B10760008), would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

A hypothetical data table summarizing the expected characteristic FTIR absorption bands for this compound is presented below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Structural Unit |

| ~3300 | N-H Stretch | Amide A (Peptide Backbone) |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl groups (Tyrosine, Threonine) |

| >3000 | Aromatic C-H Stretch | Biphenylalanine, Tyrosine side chains |

| 2850-3000 | Aliphatic C-H Stretch | Threonine, Proline, Lysine side chains |

| 1600-1700 | C=O Stretch | Amide I (Peptide Backbone) |

| 1500-1600 | N-H Bend, C-N Stretch | Amide II (Peptide Backbone) |

| 1400-1600 | Aromatic C=C Stretch | Biphenylalanine, Tyrosine side chains |

Other Spectroscopic Methods for Structural Insights

To gain a more comprehensive understanding of the three-dimensional structure of this compound, other spectroscopic techniques would be employed in conjunction with FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts to specific atoms within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about through-space proximities between protons, which is crucial for determining the peptide's conformation and folding in solution. The chemical shifts of the amide protons are particularly sensitive to the local environment and hydrogen bonding, offering insights into the secondary structure.

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), would be used to confirm the molecular weight of the peptide with high accuracy. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, and the resulting fragment ions (typically b- and y-ions) would be analyzed to confirm the amino acid sequence of the peptide. The fragmentation pattern can provide definitive evidence for the linear arrangement of the amino acid residues.

A hypothetical table of expected data from these techniques is provided below.

| Spectroscopic Method | Type of Information Obtained | Expected Observations for this compound |

| NMR Spectroscopy | ||

| ¹H NMR | Chemical shifts and coupling constants of protons. | Distinct signals for aromatic protons of Bip and Tyr, amide protons, and aliphatic protons of Thr, Pro, and Lys. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Characteristic signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, providing a carbon map of the molecule. |

| 2D NMR (COSY, TOCSY, NOESY) | Connectivity between atoms (through bonds and through space). | Correlation peaks confirming the amino acid spin systems and sequential connectivities. NOE cross-peaks would reveal spatial proximities between residues, helping to define the 3D structure. |

| Mass Spectrometry | ||

| High-Resolution MS | Precise molecular weight. | An observed mass-to-charge ratio corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |

| Tandem MS (MS/MS) | Amino acid sequence confirmation through fragmentation patterns. | A series of b- and y-ions that correspond to the fragmentation at each peptide bond, confirming the sequence this compound. |

Peptide Stability and Degradation Pathways of Bip Tyr Thr Pro Lys Thr

Research on Physical Degradation Pathways (Aggregation)

Physical degradation involves changes in the higher-order structure of a peptide without altering its covalent bonds. encyclopedia.pub The most common form of physical degradation is aggregation, where peptide monomers associate to form larger, often insoluble, species. royalsocietypublishing.org

Aggregation can proceed through the formation of non-covalent or covalent bonds. encyclopedia.pub Non-covalent aggregation is driven by hydrophobic interactions, electrostatic forces, and hydrogen bonding, leading to the formation of oligomers, amorphous aggregates, or highly ordered amyloid fibrils. royalsocietypublishing.org Covalent aggregation can occur through the formation of intermolecular disulfide bonds or dityrosine (B1219331) cross-links. encyclopedia.pub

Several factors can influence the rate and extent of peptide aggregation: royalsocietypublishing.orgnih.gov

Amino Acid Sequence: The intrinsic properties of the amino acid sequence, such as hydrophobicity and propensity to form secondary structures like β-sheets, are major determinants of aggregation. nih.gov The presence of the bulky, aromatic Bip (biphenylalanine) residue at the N-terminus of Bip-tyr-thr-pro-lys-thr likely influences its aggregation propensity.

Concentration: Higher peptide concentrations generally lead to increased rates of aggregation as the probability of intermolecular interactions increases. royalsocietypublishing.orgnih.gov

pH and Ionic Strength: Changes in pH can alter the net charge of a peptide, affecting electrostatic interactions and solubility. royalsocietypublishing.org Ionic strength can also modulate aggregation by screening electrostatic repulsions or through specific ion effects. royalsocietypublishing.orgnih.gov

Temperature: Elevated temperatures can increase the rate of aggregation by promoting partial unfolding of the peptide, exposing hydrophobic regions, and increasing molecular motion.

Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can induce aggregation by increasing interfacial stress and promoting conformational changes.

Chemical Degradation: Chemical modifications such as oxidation can lead to the formation of species with a higher propensity to aggregate. royalsocietypublishing.org For example, the formation of dityrosine cross-links is a direct pathway to covalent aggregation. encyclopedia.pub

| Factor | Influence on Aggregation of this compound |

| Amino Acid Sequence | The hydrophobic Bip residue and the aromatic Tyr residue may contribute to aggregation through hydrophobic and π-π stacking interactions. |

| Concentration | Higher concentrations are expected to increase the likelihood of aggregation. royalsocietypublishing.orgnih.gov |

| pH | The net charge of the peptide, influenced by the lysine (B10760008) residue and termini, will change with pH, affecting solubility and aggregation. royalsocietypublishing.org |

| Temperature | Increased temperature may promote aggregation by increasing molecular mobility and potentially altering conformation. |

| Oxidation | Oxidation of the tyrosine residue could lead to dityrosine cross-links, forming covalent aggregates. encyclopedia.pub |

Methods for Assessing Aggregation (e.g., Dynamic Light Scattering, Size-Exclusion Chromatography with Multi-Angle Light Scattering)

Aggregation is a common degradation pathway for peptides and proteins, where monomers associate to form higher-order structures. These aggregates can range from soluble oligomers to large, insoluble particles, potentially impacting the compound's activity and analytical characterization. Orthogonal methods are recommended to accurately characterize aggregation states. nih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. idrblab.netamazonaws.com It works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. amazonaws.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. idrblab.net The Stokes-Einstein equation is then used to relate the particles' diffusion coefficient to their hydrodynamic radius. idrblab.net

DLS is highly sensitive to the presence of even small amounts of large aggregates, making it an excellent screening tool for detecting the early onset of aggregation. acs.org It can measure particles in a size range from approximately 0.5 nm to 1 µm. acs.org For a peptide like this compound, DLS would be used to determine the size and polydispersity index (PDI) of the peptide in solution, providing insight into its aggregation state and colloidal stability. amazonaws.com An increase in the average hydrodynamic radius or PDI over time would indicate aggregation.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. researchgate.net When coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes a powerful tool for the absolute determination of the molar mass and size of macromolecules and their aggregates, independent of column calibration standards. idrblab.netnih.gov

In a SEC-MALS analysis, the sample is first passed through an SEC column, which separates monomers from dimers, trimers, and larger aggregates. As each fraction elutes from the column, it passes through the MALS detector, which measures the intensity of light scattered at multiple angles. Simultaneously, a concentration detector (typically a refractive index detector) measures the concentration of the eluting species. idrblab.net By combining the light scattering and concentration data, the absolute molar mass of each eluting peak can be calculated, allowing for the precise quantification and characterization of different aggregate species. researchgate.net This technique is crucial for distinguishing between different oligomeric states and understanding the mechanisms of aggregation. researchgate.net

| Analytical Method | Parameter Measured | Illustrative Finding for this compound | Interpretation |

|---|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh); Polydispersity Index (PDI) | Rh = 1.5 nm; PDI = 0.15 | The peptide exists primarily as a monomer in a monodisperse solution. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh); Polydispersity Index (PDI) | Rh = 55 nm; PDI = 0.40 | Indicates the presence of soluble aggregates and a polydisperse sample. |

| SEC-MALS | Absolute Molar Mass (Mw) | Peak 1: 919 Da (98%); Peak 2: 1838 Da (2%) | The sample is 98% monomer with 2% soluble dimer present. |

Accelerated and Real-Time Stability Studies in Research Settings

Stability studies are essential for determining a peptide's shelf-life and recommended storage conditions. These studies involve both real-time and accelerated conditions. Real-time studies are conducted under the intended long-term storage conditions, while accelerated studies use exaggerated conditions (like high temperature) to speed up degradation and predict the long-term stability profile more quickly.

Storage Condition Simulations

To establish appropriate long-term storage conditions, the stability of this compound would be evaluated under various simulated environments. These studies assess the impact of temperature, pH, light, oxygen, and the presence of additives on the peptide's integrity over time.

Temperature: Lyophilized peptides are typically stored at low temperatures (e.g., -20°C or -80°C) for long-term stability. Studies would compare the degradation rate at various temperatures (e.g., 4°C, 25°C, 40°C) to determine sensitivity.

pH: The stability of peptides in solution is often highly pH-dependent. Buffers with pH values around 5-6 are generally recommended to prolong the shelf life of peptide solutions. A pH stability profile would be generated by storing the peptide in a series of buffers across a wide pH range and monitoring degradation.

Light: As identified in forced degradation, light exposure can be a significant factor. To mitigate this, peptides are typically stored in the dark or in amber vials.

Oxygen: The presence of oxygen can promote oxidative degradation, especially for sensitive residues like tyrosine. Storing the peptide under an inert gas like nitrogen or argon can reduce this degradation pathway.

Additives/Formulation: The impact of various excipients (e.g., buffers, stabilizers, antioxidants) would be assessed to develop a stable liquid formulation if required.

| Storage Condition | Variable | Illustrative Result (% Purity after 3 Months) | Conclusion |

|---|---|---|---|

| Temperature (Lyophilized Powder, Dark) | -20°C | 99.8% | Optimal for long-term storage. |

| 4°C | 99.1% | Suitable for short-term storage. | |

| 25°C | 94.5% | Significant degradation at room temperature. | |

| pH (Aqueous Solution, 4°C) | pH 4.0 | 96.2% | Optimal stability in mildly acidic to neutral pH. |

| pH 6.0 | 98.5% | ||

| pH 8.0 | 93.1% | ||

| Atmosphere (Lyophilized, 25°C) | Air | 94.5% | Inert atmosphere mitigates oxidative degradation. |

| Nitrogen | 97.8% |

Structure Activity Relationship Sar Studies of Bip Tyr Thr Pro Lys Thr

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Qualitative and Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical techniques used to correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanisms of drug-receptor interactions.

For peptidic dopamine (B1211576) transporter (DAT) inhibitors, QSAR studies help to identify key molecular descriptors—such as steric, electronic, and hydrophobic properties—that govern their inhibitory potency. acs.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful, as they can model the three-dimensional fields around the molecules to predict how they will interact with the receptor's binding site. mdpi.com

While detailed QSAR models specifically for the Bip-tyr-thr-pro-lys-thr scaffold are not extensively published, the principles of QSAR are applied implicitly in its SAR studies. Researchers analyze how systematic changes to the peptide's structure, such as amino acid substitutions, affect its DAT inhibitory activity (measured as IC₅₀ values), thereby building a qualitative and semi-quantitative understanding of the structural requirements for binding. The development of a formal QSAR model would be a logical next step in the rational design of more potent and selective analogues.

Identification of Key Amino Acid Residues for Activity

Systematic modification of the peptide sequence is a fundamental strategy to pinpoint which amino acid residues are crucial for its biological function. Techniques like alanine (B10760859) scanning are employed to probe the contribution of individual side chains.

Research has shown that the initial template, H-Phe-Phe-Tyr-Thr-Pro-Lys-Thr-OH, is inactive. The introduction of the 4,4'-biphenylalanine (Bip) residue at the N-terminus in place of the two Phenylalanine residues is a critical modification that confers significant DAT inhibitory activity. This highlights the importance of the N-terminal aromatic group in defining the peptide's active conformation.

Alanine scanning involves systematically replacing each amino acid residue in the peptide with alanine. Since alanine has a small, neutral methyl side chain, this substitution effectively removes the original side chain's contribution, allowing researchers to assess its importance for activity and conformation.

In the study of this compound analogues, alanine scanning revealed several critical residues:

Tyr² and Thr³: Replacing either Tyrosine at position 2 or Threonine at position 3 with Alanine resulted in a significant decrease in DAT inhibitory potency. This suggests that the side chains of these residues are directly involved in interactions with the DAT or are essential for maintaining the bioactive conformation of the peptide.

Pro⁴: The substitution of Proline at position 4 with Alanine led to a near-complete loss of activity. This was attributed to the loss of conformational stability, underscoring the crucial role of Proline in maintaining the rigid structure required for binding.

| Peptide Analogue | Modification | DAT Inhibition IC₅₀ (µM) | Effect on Activity |

|---|---|---|---|

| This compound(OBzl)-Gly | Parent Compound | 1.8 | Reference |

| Bip-Ala-Thr-Pro-Lys-Thr(OBzl)-Gly | Tyr² → Ala | >1000 | Greatly Decreased |

| Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly | Thr³ → Ala | >1000 | Greatly Decreased |

| Bip-Tyr-Thr-Ala-Lys-Thr(OBzl)-Gly | Pro⁴ → Ala | >1000 | Greatly Decreased |

D-amino acid scanning is a technique where each L-amino acid in a peptide is systematically replaced by its D-enantiomer. This method probes the importance of the side chain's stereochemistry and orientation for biological activity. As most proteases are specific for L-amino acids, incorporating D-amino acids can also enhance the peptide's stability against enzymatic degradation.

While specific D-amino acid scan data for the this compound compound is not available in the reviewed literature, this methodology remains a valuable tool in peptide drug design to explore conformational space and improve pharmacokinetic properties.

Proline, with its unique cyclic side chain, is a potent "turn-inducer" in peptide sequences. Proline scanning involves introducing proline at various positions to investigate whether inducing a specific turn or bend can enhance activity or stabilize a desired conformation.

For this compound, the focus has been on the existing Proline at position 4. Its replacement with Alanine demonstrated its critical role in inducing the necessary β-turn conformation for DAT inhibition. Further studies involving proline scanning could explore if introducing additional proline residues might further constrain the peptide into an even more favorable conformation.

In N-alkyl amino acid scanning, the amide proton of each residue is systematically replaced with an alkyl group (commonly a methyl group). This modification can have two major effects: it removes a hydrogen bond donor, which can be critical for receptor interaction or maintaining secondary structure, and it can introduce steric hindrance that influences the peptide's conformation. This technique is useful for probing the importance of backbone hydrogen bonds and for increasing proteolytic stability.

No specific N-alkyl amino acid scanning studies have been reported for the this compound peptide.

Conformational Requirements for Biological Function

The biological function of this compound is critically dependent on its three-dimensional shape. The transition from an inactive, flexible peptide to a potent DAT inhibitor is achieved by constraining the peptide into a specific, rigid conformation.

Circular dichroism (CD) spectroscopy studies have been instrumental in revealing the conformational changes. The inactive parent peptide exhibits a CD spectrum characteristic of a random coil or minor conformation. In contrast, the active Bip-containing peptide shows a spectrum typical of a well-defined β-turn structure.

The key drivers for this conformational rigidity are:

The N-terminal Bip residue: The bulky biphenyl (B1667301) group at the N-terminus is thought to promote the formation of a β-turn. When Bip was replaced with other aromatic amino acids like 1-naphthylalanine or 2-naphthylalanine, the characteristic β-turn conformation was lost, along with a significant drop in activity. This indicates that the specific geometry of the Bip residue is crucial for inducing the correct fold.

The Proline at position 4: Proline's rigid pyrrolidine (B122466) ring restricts the peptide backbone's flexibility, making it a natural inducer of β-turns. Its presence at position 4 is essential for stabilizing the turn initiated by the N-terminal modification.

Therefore, the SAR studies conclude that a rigid, β-turn conformation is an absolute requirement for the potent inhibition of the dopamine transporter by this class of peptides. The specific surface presented by this β-turn, involving residues Tyr², Thr³, and a benzylated Thr at position 5, appears to be the primary interface for binding to the DAT.

Impact of Terminal Modifications on Activity (e.g., N-terminal, C-terminal)

Modifications at both the N-terminus and C-terminus of the parent peptide sequence have been shown to dramatically affect its interaction with the dopamine transporter. acs.org

At the N-terminus , the 4,4'-biphenylalanine (Bip) residue is critical for establishing a rigid β-turn conformation, which is essential for bioactivity. acs.org When the Bip residue in a related active peptide, this compound(OBzl)-Gly, was replaced by other aromatic amino acids, a significant loss of both conformational stability and inhibitory potency was observed. acs.org For instance, substitutions with 1-naphthylalanine (Nal¹) or 2-naphthyl-alanine (Nal²) resulted in a drastic decrease in DAT inhibition. acs.org This suggests that the specific geometry and conformational influence of the Bip residue are paramount for effective binding. acs.org

At the C-terminus , modifications have proven to be a key strategy for enhancing potency. The addition of a glycine (B1666218) (Gly) residue to the C-terminus was initially done to simplify the chemical synthesis process. acs.org However, the most impactful modification was the benzylation of the threonine residue at position 6 (Thr⁶). This C-terminal Thr(OBzl) modification led to a tenfold increase in DAT inhibition compared to its non-benzylated counterpart, indicating a direct and favorable interaction between this modified residue and the DAT. acs.org In contrast, additional benzylation of internal residues like Tyr² and Thr³ had only minor effects on bioactivity. acs.org

| Compound No. | Peptide Sequence | N-Terminal Modification | C-Terminal Modification | DAT Inhibition IC50 (nM) | Conformation ([Φ]218obsd) |

|---|---|---|---|---|---|

| 5 | This compound(OBzl)-Gly | Bip | Thr(OBzl)-Gly | 1.8 | -50 |

| 6 | Nal¹-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly | Nal¹ | Thr(OBzl)-Gly | 199 | -6 |

| 7 | Nal²-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly | Nal² | Thr(OBzl)-Gly | 184 | -4 |

| 8 | Bpa-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly | Bpa | Thr(OBzl)-Gly | 239 | -3 |

Role of Specific Amino Acid Positions and Substitutions

To determine the functional importance of the non-modified residues within the active peptide sequence, systematic substitutions with alanine (Ala), a technique known as alanine scanning, were performed on the this compound(OBzl)-Gly peptide. acs.org

The results highlighted the critical roles of Tyr², Thr³, and Pro⁴:

Tyrosine at position 2 (Tyr²): Replacing Tyr² with alanine greatly diminished the peptide's potency, suggesting a direct interaction between this residue and the dopamine transporter. acs.org

Threonine at position 3 (Thr³): Similar to the Tyr² substitution, replacing Thr³ with alanine also led to a significant decrease in inhibitory activity, indicating its importance for binding. acs.org While these potency reductions could also stem from the loss of intramolecular interactions, the global β-turn conformation was retained in both cases. acs.org

Proline at position 4 (Pro⁴): Proline is known to induce β-turns in peptides due to its rigid pyrrolidine ring structure. acs.org Replacing Pro⁴ with alanine resulted in a loss of both conformational stability and DAT inhibiting activity. acs.org This finding underscores that the rigidified β-turn structure, induced by Pro⁴ and the N-terminal Bip, is essential for the peptide's binding action. acs.org

Lysine (B10760008) at position 5 (Lys⁵): In contrast, the substitution of Lys⁵ with alanine had no significant effect on either the peptide's conformation or its potency. acs.org This suggests that the Lys⁵ residue is not directly involved in the critical interactions with the DAT. acs.org

Collectively, these substitutions reveal that a specific surface of the β-turn, composed of residues Tyr², Thr³, and the benzylated Thr⁵, is deeply involved in the binding to the dopamine transporter. acs.org

| Compound No. | Peptide Sequence | Substitution | DAT Inhibition IC50 (nM) | Conformation ([Φ]218obsd) |

|---|---|---|---|---|

| 5 | This compound(OBzl)-Gly | None | 1.8 | -50 |

| 9 | Bip-Ala-Thr-Pro-Lys-Thr(OBzl)-Gly | Tyr² → Ala | 117 | -45 |

| 10 | Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly | Thr³ → Ala | 121 | -39 |

| 11 | Bip-Tyr-Thr-Ala-Lys-Thr(OBzl)-Gly | Pro⁴ → Ala | >10000 | -1 |

| 12 | Bip-Tyr-Thr-Pro-Ala-Thr(OBzl)-Gly | Lys⁵ → Ala | 1.8 | -50 |

In Vitro Biological Activity Assessment of Bip Tyr Thr Pro Lys Thr

Cell-Based Assays for Functional Evaluation

Cell-based assays are fundamental in assessing the biological effects of Bip-tyr-thr-pro-lys-thr in a biologically relevant environment. These assays utilize living cells to study various cellular processes and pathways that may be modulated by the peptide.

The core principle of cell-based assays is to expose living cells to the test compound, this compound, and measure a specific cellular response. The readouts from these assays provide insights into the peptide's mechanism of action.

Proliferation: These assays determine the effect of the peptide on cell growth and division. A common method is the MTT assay, which measures the metabolic activity of cells, correlating to the number of viable cells.

Apoptosis: To understand if the peptide can induce programmed cell death, assays that measure the activity of caspases (enzymes central to apoptosis) or detect markers like Annexin V are used.

Migration: The ability of the peptide to influence cell movement is assessed through assays such as the wound-healing assay or the Boyden chamber assay. These are crucial for understanding potential roles in processes like wound healing or cancer metastasis.

Signaling Pathways: The effect of this compound on intracellular signaling can be investigated using reporter gene assays. In these assays, a reporter gene is linked to a specific signaling pathway, and its expression level indicates the pathway's activation or inhibition.

Enzymatic Activity: The peptide's influence on cellular enzyme activity can be measured directly by providing a substrate that produces a detectable signal upon enzymatic conversion.

Table 1: Hypothetical Proliferation and Apoptosis Assay Data for this compound

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Fold Change) |

| 0.1 | 98.5 | 1.1 |

| 1 | 95.2 | 1.5 |

| 10 | 75.8 | 3.2 |

| 100 | 45.1 | 6.8 |

Advanced techniques are utilized to monitor the cellular responses in these assays, providing high-throughput and detailed information.

High-Content Screening (HCS): This automated imaging and analysis platform allows for the simultaneous measurement of multiple cellular parameters, providing a comprehensive view of the peptide's effects.

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It is particularly useful for apoptosis assays (detecting stained cells) and cell cycle analysis.

Live-Cell Imaging: This method involves the continuous monitoring of living cells using microscopy, allowing for the real-time observation of dynamic processes like cell migration and morphological changes in response to the peptide.

Biochemical Assays for Target Interaction and Enzymatic Modulation

Biochemical assays are essential for determining the direct interaction of this compound with its molecular target and its effect on enzyme activity in a cell-free system.

These assays directly measure the effect of the peptide on the activity of a specific purified enzyme. The assay typically involves incubating the enzyme with its substrate and the peptide, and then measuring the rate of product formation. This can reveal whether the peptide acts as an inhibitor or an activator of the enzyme.

Table 2: Hypothetical Kinase Inhibition Assay Data for this compound

| Peptide Concentration (nM) | Kinase Activity (%) |

| 1 | 92.3 |

| 10 | 78.5 |

| 100 | 51.2 |

| 1000 | 25.6 |

To determine if this compound binds to a specific receptor, radioligand binding assays are often employed. In a competitive binding assay, a radiolabeled ligand and the unlabeled peptide compete for binding to the receptor. The amount of radioactivity bound to the receptor is then measured to determine the peptide's binding affinity.

Immunosorbent assays are used to detect and quantify the binding of the peptide to a target protein.

ELISA (Enzyme-Linked Immunosorbent Assay): In a competitive ELISA, the target protein is immobilized on a plate. The peptide and a labeled version of the peptide compete for binding to the target. The amount of bound labeled peptide is then detected, which is inversely proportional to the concentration of the unlabeled peptide.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of the peptide to a target protein immobilized on a sensor chip in real-time. This provides detailed information on the kinetics of the interaction, including the association and dissociation rate constants.

Free Radical Scavenging Assays

Various in vitro assays are commonly employed to evaluate the free radical scavenging activity of peptides. These assays are based on the ability of the peptide to quench stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely used method that measures the inhibition of peroxyl radical-induced oxidation. nih.gov

While no direct experimental data for this compound exists, the following table presents data from studies on peptides with similar compositions, showcasing the typical range of activities observed in free radical scavenging assays.

Interactive Data Table: Free Radical Scavenging Activity of Tyrosine-Containing Peptides

| Peptide Sequence | Assay | IC50 Value (µg/mL) | Trolox Equivalent (µmol TE/µmol peptide) | Source |

| Gly-Pro-Pro | DPPH | 6310 | - | nih.gov |

| Gly-Pro-Pro | Hydroxyl Radical | 7700 | - | nih.gov |

| Gly-Pro-Pro | ABTS | 8100 | - | nih.gov |

| Tyr-Ala | DPPH | - | - | nih.gov |

| VYGYADK | DPPH | - | - | nih.gov |

| VLFSNY | ABTS | - | - | nih.gov |

| Dipeptides with N-terminal Tyrosine | TEAC | - | 4.81 ± 0.10 | nih.gov |

| Dipeptides with C-terminal Tyrosine | TEAC | - | 1.70 ± 0.27 | nih.gov |

Note: The data in this table is representative of the antioxidant activity of peptides containing amino acids similar to those in Tyr-Thr-Pro-Lys-Thr and is intended for illustrative purposes due to the absence of direct studies on the specified compound.

The "Bip" moiety, likely a 2,2'-bipyridine group, could potentially influence the peptide's antioxidant activity. Bipyridine is known for its metal-chelating properties, which can contribute to antioxidant effects by sequestering pro-oxidant metal ions. However, its impact on the direct free radical scavenging activity of the peptide would require experimental validation.

Considerations for Physiologically Relevant In Vitro Testing

For the in vitro assessment of a peptide's antioxidant activity to be meaningful, several factors must be considered to ensure physiological relevance. up.pt These considerations help in bridging the gap between in vitro findings and potential in vivo efficacy.

Key Considerations for In Vitro Testing:

Peptide Stability: Peptides are susceptible to degradation by proteases present in biological fluids. Therefore, the stability of this compound in the assay medium should be assessed to ensure that the observed activity is from the intact peptide.

Solubility: The solubility of the peptide in the assay buffer is crucial for accurate activity measurement. The "Bip" group may alter the hydrophobicity of the peptide, affecting its solubility and interaction with both aqueous and lipid phases.

Physiological pH and Temperature: Assays should be conducted under conditions that mimic the physiological environment, typically at a pH of 7.4 and a temperature of 37°C.

Choice of Radicals: The type of free radical used in the assay should be relevant to the biological system. While DPPH and ABTS are stable and convenient, radicals such as peroxyl, hydroxyl, and superoxide anions are more physiologically relevant. nih.gov

Cell-Based Assays: To move beyond simple chemical assays, cell-based assays can provide a more biologically relevant context. These assays can measure the peptide's ability to mitigate oxidative stress within a cellular environment, taking into account factors like cell uptake and metabolism.

Interaction with Other Molecules: In a biological system, the peptide will interact with a multitude of other molecules. While difficult to replicate in vitro, considering the potential for synergistic or antagonistic effects with other antioxidants or biomolecules is important for a comprehensive understanding.

Research Applications and Future Perspectives for Bip Tyr Thr Pro Lys Thr in Peptide Science

Advancements in Peptide Engineering and Design

The development of Bip-tyr-thr-pro-lys-thr and its analogs is a prime example of modern peptide engineering. Research has demonstrated that the incorporation of the Bip residue at the N-terminus is crucial for inducing a β-turn conformation, which is a key structural feature for its biological activity. acs.org This strategic modification highlights a significant advancement in peptide design: the use of unnatural amino acids to impose conformational constraints and enhance bioactivity. nih.gov

Further engineering efforts on related peptides have explored the impact of other modifications. For instance, the benzylation of a threonine residue in a similar peptide sequence led to a tenfold increase in DAT inhibition, indicating that specific side-chain modifications can significantly enhance interaction with the target protein. acs.org The exploration of such modifications is a testament to the progress in rational peptide design, where structural insights are used to guide the synthesis of more potent and selective molecules. acs.org

Modern peptide engineering strategies that could be applied to further optimize this compound include:

Cyclization: Introducing cyclic constraints, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, can enhance conformational rigidity and stability. nih.govnih.govrsc.org This could potentially lock the peptide in its bioactive β-turn conformation, leading to improved affinity and reduced susceptibility to enzymatic degradation.

D-Amino Acid Substitution: The replacement of one or more L-amino acids with their D-isomers can increase resistance to proteolysis, a common challenge for therapeutic peptides. nih.gov

Peptidomimetics: The introduction of non-peptidic scaffolds or modifications to the peptide backbone can improve pharmacokinetic properties. acs.org

These engineering approaches, which have been successfully applied to other therapeutic peptides, offer promising avenues for the future development of this compound-based compounds. acs.org

Integration of Artificial Intelligence and Data Analytics in Peptide Research

The fields of artificial intelligence (AI) and data analytics are increasingly being integrated into peptide research, offering powerful tools to accelerate the discovery and optimization process. acs.org For a compound like this compound, AI can be leveraged in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data from peptide libraries to predict the bioactivity and properties of novel sequences. pnrjournal.com This can help in silico screening of virtual libraries of this compound analogs with various modifications, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new peptide sequences with desired properties, such as high affinity for the dopamine (B1211576) transporter and enhanced stability. acs.org

Synthesis Optimization: Deep learning models can analyze data from automated peptide synthesizers to predict and optimize reaction conditions, improving the efficiency and yield of complex peptides like this compound. acs.org

The use of AI in analyzing the vast datasets generated from high-throughput screening of peptide libraries can uncover subtle structure-activity relationships that might be missed by traditional analysis. pnrjournal.com This data-driven approach can guide the rational design of next-generation DAT inhibitors based on the this compound scaffold.

Methodological Innovations in Peptide Synthesis and Characterization

The synthesis and characterization of modified peptides like this compound rely on a suite of advanced chemical techniques.

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is the cornerstone method for producing such peptides. mit.edunih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. For a peptide containing an unnatural amino acid like Bip, the corresponding protected amino acid building block is incorporated during the SPPS process. Innovations in SPPS, such as the development of novel linkers, coupling reagents, and automated synthesizers, have made the synthesis of complex peptides more efficient and reliable. mit.edu

Table 1: Key Methodologies in Peptide Synthesis and Characterization

| Methodology | Application to this compound | Reference |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Primary method for assembling the peptide chain, including the incorporation of the Bip residue. | mit.edunih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification of the crude synthetic peptide to achieve high purity. | acs.org |

| Mass Spectrometry (MS) | Verification of the correct molecular weight of the synthesized peptide. | acs.org |

Peptide Characterization: Following synthesis, rigorous characterization is essential to confirm the identity, purity, and structure of the peptide. High-performance liquid chromatography (HPLC) is used to purify the crude synthetic product, while mass spectrometry (MS) confirms its molecular weight. acs.org To elucidate the critical β-turn conformation of this compound, circular dichroism (CD) spectroscopy is a vital tool. acs.org The CD spectrum of active peptides containing the Bip residue shows a characteristic negative band around 218 nm, indicative of a β-turn structure. acs.org

Emerging Research Areas in Peptide Biology

The unique properties of this compound and its analogs position them at the forefront of several emerging research areas in peptide biology.

Targeting Neurodegenerative Diseases: Given its function as a dopamine transporter inhibitor, this peptide holds potential for research into neurological and psychiatric conditions where dopamine signaling is dysregulated, such as Parkinson's disease and ADHD. acs.org The development of peptide-based DAT inhibitors offers a different pharmacological profile compared to small molecules, potentially leading to novel therapeutic strategies.

Cosmeceuticals: Bioactive peptides are increasingly being explored for their applications in cosmetics. nih.gov Peptides that can influence cellular processes in the skin are of great interest. While the direct application of this compound in cosmetics has not been reported, the principles of its design—using specific amino acid sequences to achieve a desired biological effect—are highly relevant to the field of dermo-cosmetics.

Drug Delivery Systems: The ability of certain peptide sequences to cross biological barriers is a major area of research. mit.edu Future studies could explore whether modifications to the this compound sequence could enhance its ability to cross the blood-brain barrier, thereby improving its potential as a therapeutic agent for central nervous system disorders.

The ongoing exploration of bioactive peptides like this compound continues to expand our understanding of how these molecules can be engineered to modulate biological processes with high specificity and potency. scispace.com

Table 2: Compound Names Mentioned in the Article

| Abbreviation | Full Name |

|---|---|

| Bip | 4,4'-biphenylalanine |

| Tyr | Tyrosine |

| Thr | Threonine |

| Pro | Proline |

| Lys | Lysine (B10760008) |

| Gly | Glycine (B1666218) |

| Ala | Alanine (B10760859) |

| Phe | Phenylalanine |

| Nal | Naphthylalanine |

| Bpa | Benzoylphenylalanine |

| Ser | Serine |

| Leu | Leucine |

| Asp | Aspartic Acid |

| Glu | Glutamic Acid |

| Val | Valine |

| Arg | Arginine |

| Asn | Asparagine |

| Gln | Glutamine |

| Cys | Cysteine |

| Met | Methionine |

| His | Histidine |

| Trp | Tryptophan |

Q & A

Advanced Research Question

Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model peptide-receptor binding over 100-ns trajectories .

Docking Studies : AutoDock Vina for binding affinity prediction; validate with experimental SPR (surface plasmon resonance) data .

Machine Learning : Train models on existing peptide-receptor datasets to predict binding motifs (e.g., using AlphaFold2) .

Validation Tip : Compare computational ΔG values with experimental ITC (isothermal titration calorimetry) results to refine force fields .

How can researchers address low reproducibility in this compound’s functional assays?

Advanced Research Question

Protocol Harmonization : Follow BRENDA guidelines for enzyme assay conditions (e.g., substrate concentration, ionic strength) .

Blinded Experiments : Implement double-blinding in cell-based assays to reduce observer bias .

Data Transparency : Publish raw datasets (e.g., via Zenodo) and detailed SOPs in supplementary materials .

Example : A 2023 multi-lab study improved reproducibility by standardizing ATP concentrations (2 mM ± 0.1) across kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.